2-Aminothiazole,sulfate
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Overview
Description
2-Aminothiazole sulfate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminothiazole sulfate can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a condensation reaction between α-haloketones and thioureas in a polar solvent . Another method involves the direct coupling of ketones and thiourea using iodine and dimethyl sulfoxide as a catalytic oxidative system . These methods typically yield moderate to good results.
Industrial Production Methods
In industrial settings, the synthesis of 2-aminothiazole sulfate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Hantzsch reaction is commonly employed due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Aminothiazole sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-aminothiazole sulfate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell proliferation . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
2-Aminothiazole sulfate can be compared with other similar compounds such as:
Thiazole: The parent compound, which lacks the amino group.
2-Methylthiazole: A derivative with a methyl group instead of an amino group.
4-Aminothiazole: A positional isomer with the amino group at the fourth position.
Uniqueness
The presence of both the amino group and the sulfate moiety in 2-aminothiazole sulfate imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .
Properties
Molecular Formula |
C6H10N4O4S3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
sulfuric acid;1,3-thiazol-2-amine |
InChI |
InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
SVJRDEAJKQMTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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